molecular formula C11H12BrF2NO B1526714 4-(4-Bromo-2,6-difluorobenzyl)morpholine CAS No. 1092563-36-4

4-(4-Bromo-2,6-difluorobenzyl)morpholine

Cat. No. B1526714
M. Wt: 292.12 g/mol
InChI Key: DXXXUBUNRAGOPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Bromo-2,6-difluorobenzyl)morpholine (4-Br-2,6-DFBM) is an organobromine compound containing a morpholine moiety. It has been studied for its potential applications in various scientific fields, including medicinal chemistry and synthetic organic chemistry. The compound has been found to have interesting properties, such as low volatility and good solubility in organic solvents, which makes it a promising material for various applications.

Scientific Research Applications

In terms of application, one potential use of this compound could be in the field of biological product quality improvement. For instance, techniques such as nuclear magnetic resonance (NMR) spectroscopy, laser light scattering, and circular dichroism spectropolarimetry can be used to characterize complex biological products at the molecular level . These techniques could potentially be applied to study the structure and function of “4-(4-Bromo-2,6-difluorobenzyl)morpholine”, although specific details would depend on the exact nature of the research .

In terms of application, one potential use of this compound could be in the field of biological product quality improvement. For instance, techniques such as nuclear magnetic resonance (NMR) spectroscopy, laser light scattering, and circular dichroism spectropolarimetry can be used to characterize complex biological products at the molecular level . These techniques could potentially be applied to study the structure and function of “4-(4-Bromo-2,6-difluorobenzyl)morpholine”, although specific details would depend on the exact nature of the research .

In terms of application, one potential use of this compound could be in the field of biological product quality improvement. For instance, techniques such as nuclear magnetic resonance (NMR) spectroscopy, laser light scattering, and circular dichroism spectropolarimetry can be used to characterize complex biological products at the molecular level . These techniques could potentially be applied to study the structure and function of “4-(4-Bromo-2,6-difluorobenzyl)morpholine”, although specific details would depend on the exact nature of the research .

properties

IUPAC Name

4-[(4-bromo-2,6-difluorophenyl)methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrF2NO/c12-8-5-10(13)9(11(14)6-8)7-15-1-3-16-4-2-15/h5-6H,1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXXXUBUNRAGOPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(C=C(C=C2F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromo-2,6-difluorobenzyl)morpholine

Synthesis routes and methods

Procedure details

A mixture of 4-bromo-2,6-difluorobenzaldehyde, available from Sigma-Aldrich, (500 mg, 2.26 mmol) and morpholine (0.198 ml, 2.26 mmol) was prepared in chloroform (10 ml) at room temperature and heated to 58-60° C. in a sealed tube for 1 h. The mixture was then cooled to room temperature and sodium triacetoxyborohydride (719 mg, 3.39 mmol) was added and the mixture heated again to 58-60° C. in a sealed tube for 60 h. The mixture was allowed to cool down to room temperature and then washed with water (5 ml), filtered through a phase separator and concentrated in vacuo. Crude 1HNMR (CDCl3) suggested an 8:2 mixture of the desired amine to the imine product. After initial chromatography (1-5% methanol/dichloromethane) which did not separate products, mixture was purified by preparative HPLC to afford 4-(4-bromo-2,6-difluorobenzyl)morpholine as a colourless oil (247 mg, 0.85 mmol, 37%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.198 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
719 mg
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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